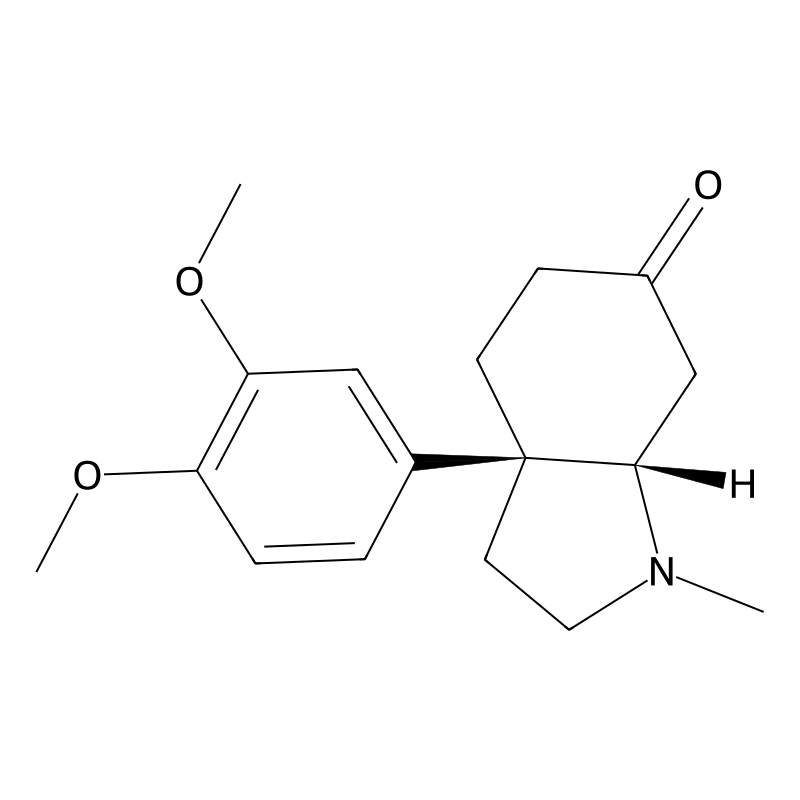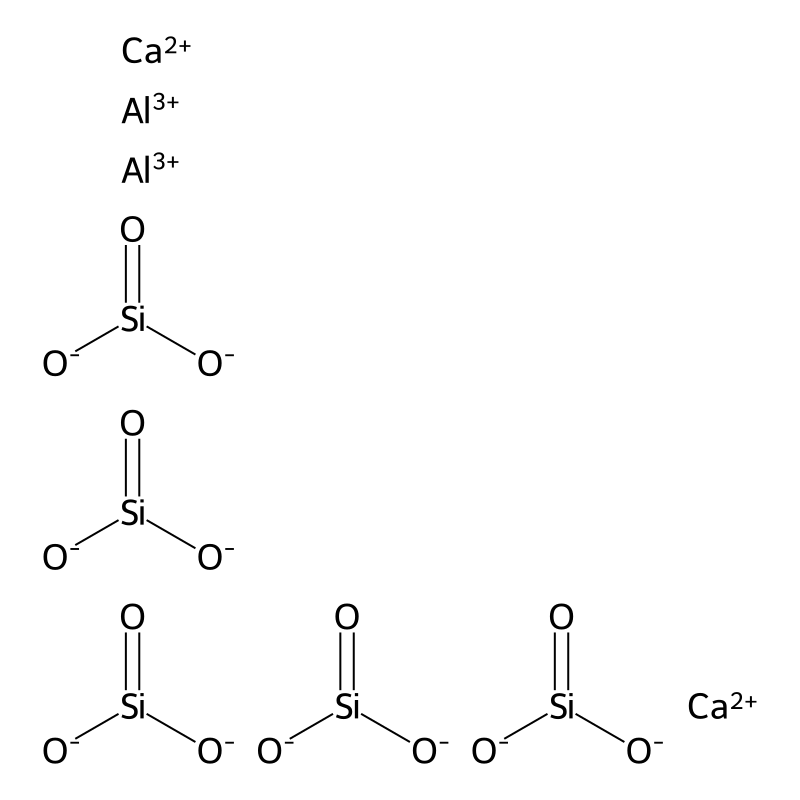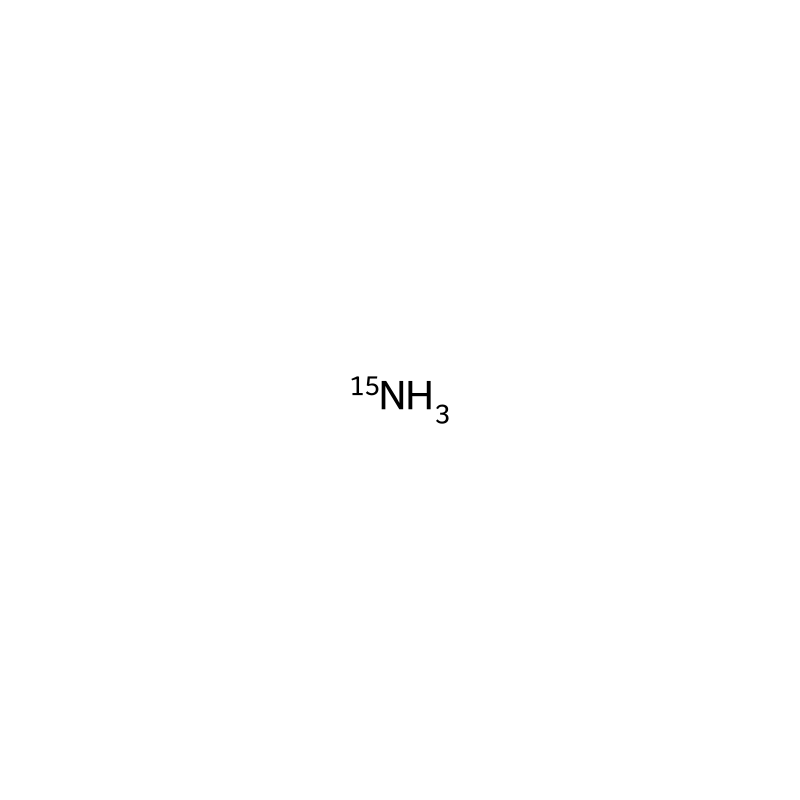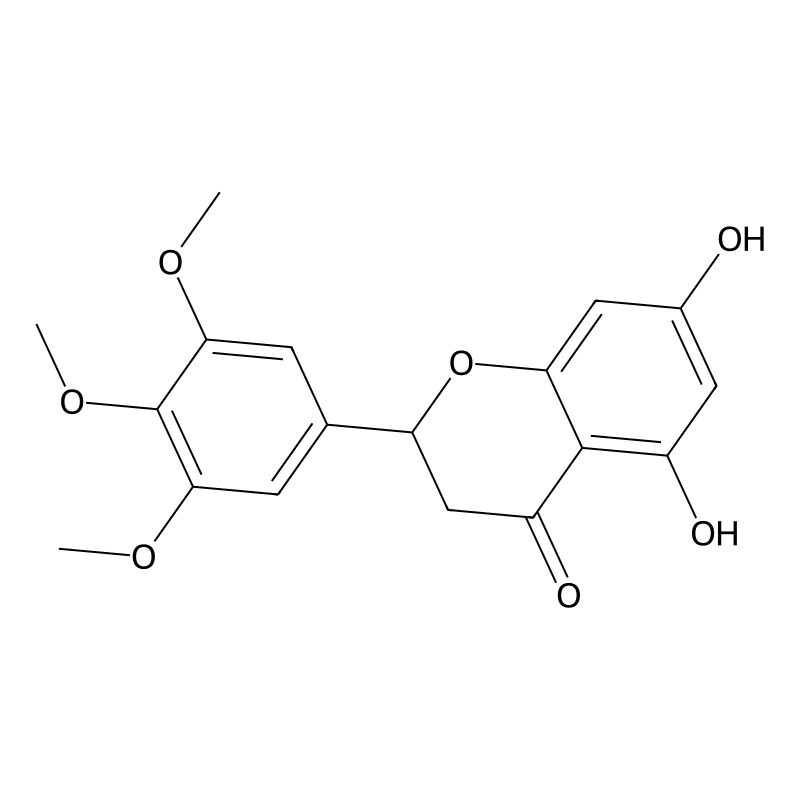Tantalum carbide (TaC)

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Ultra-High Temperature Ceramics (UHTC)
Summary of Application: TaC is a promising candidate for ultra-high temperature ceramics (UHTC) due to its desirable mechanical strength.
Methods of Application: TaC samples are synthesized at 5.5 GPa and 1400 °C using the high pressure and high temperature (HPHT) sintering method.
Results or Outcomes: The Vickers hardness of TaC synthesized using this method was determined to be 20.9 GPa.
Metallic Materials Reinforcement
Summary of Application: TaC can be used for metallic materials reinforcement.
Electronic Devices
Summary of Application: TaC can be used in electronic devices.
Rocket Nozzle and Scramjet Component
Summary of Application: TaC is a desirable candidate for next generation thermal heat protection, scramjet components, and rocket propulsion-exposed components.
Catalyst Support Material for Ammonia Decomposition
Summary of Application: TaC can be used as a catalyst support material for ammonia decomposition.
Heat Sink Applications
Summary of Application: TaC has a high thermal conductivity, making it an ideal material for use in heat sink applications.
Microchips and Semiconductors
Summary of Application: In the electronics industry, TaC is utilized in microchips and semiconductors, contributing to their performance and functionality.
Cutting Tools and Wear-Resistant Coatings
Summary of Application: TaC is used in cutting tools and wear-resistant coatings, enhancing their durability and performance in machining and drilling applications.
Aerospace Components
Summary of Application: TaC is widely used in various industries due to its remarkable physical properties.
Medical Implants
Summary of Application: TaC is used in medical implants.
Military Equipment
Summary of Application: TaC is used in military equipment such as armor plating and electronics components.
Aluminum and Other Nonferrous Alloys
Summary of Application: The prime applications are aluminum and other nonferrous alloys.
Mechanical Alloying
Electrical Wires Coating
Summary of Application: Tantalum carbide has a high thermal conductivity, making it suitable for use as a coating on electrical wires, as it helps to dissipate heat.
Chemical Processing Equipment
Storage Tanks for Corrosive Materials
Summary of Application: Tantalum carbide’s chemical stability also makes it ideal for use in storage tanks for corrosive materials.
Refractory Material
Summary of Application: Tantalum carbide has a high melting point, making it useful as a refractory material.
Tantalum carbide is a binary chemical compound composed of tantalum and carbon, with the empirical formula TaC. This compound is characterized by its extreme hardness, high melting point (over 3,800 °C), and metallic electrical conductivity, making it a valuable material in various industrial applications. Tantalum carbide appears as a brown-gray powder and is known for its brittle yet refractory nature, which allows it to withstand high temperatures without deforming
This reaction typically occurs at temperatures between 1,500 °C and 2,000 °C in inert atmospheres such as argon or vacuum . Another method involves the direct combination of tantalum and graphite powders at similar high temperatures .
Tantalum carbide can be synthesized through various methods:
- Reduction-Carburization: Involves heating tantalum pentoxide with carbon at high temperatures (1,600 °C to 2,000 °C) in an inert atmosphere.
- Direct Combination: Mixing tantalum and graphite powders and heating them to approximately 2,000 °C.
- Self-Propagating High-Temperature Synthesis: A method that allows for the production of tantalum carbide directly from elemental components under specific conditions .
These methods yield powders with varying stoichiometries and properties depending on the specific conditions employed during synthesis.
Interaction studies involving tantalum carbide have primarily focused on its mechanical properties when combined with other materials. For instance, research has shown that adding tantalum carbide to silicon-based ceramics enhances fracture toughness due to the mismatch in thermal expansion coefficients between the two materials. This property helps prevent crack propagation during thermal cycling . Additionally, studies have explored the effects of tantalum carbide on the microstructure and mechanical performance of composite materials, indicating improved strength and durability when used as an additive .
Tantalum carbide shares similarities with several other refractory carbides. Here are some comparable compounds:
| Compound | Hardness (Mohs) | Melting Point (°C) | Unique Properties |
|---|---|---|---|
| Tantalum Carbide | ~9 | >3800 | High electrical conductivity |
| Titanium Carbide | ~9 | ~3,200 | Excellent wear resistance |
| Zirconium Carbide | ~8-9 | ~3,300 | High oxidation resistance |
| Silicon Carbide | ~9-10 | ~2,730 | Wide bandgap semiconductor |
| Hafnium Carbide | ~8-9 | ~3,900 | High melting point |
Tantalum carbide stands out for its combination of extreme hardness and metallic conductivity along with its superconducting properties at low temperatures
UNII
Other CAS
General Manufacturing Information
Primary metal manufacturing
Tantalum carbide (TaC): ACTIVE
Dates








